molecular formula C6H5BrFN B13011172 4-Bromo-3-fluoro-5-methylpyridine

4-Bromo-3-fluoro-5-methylpyridine

Cat. No.: B13011172
M. Wt: 190.01 g/mol
InChI Key: PFRNXGYMRGVDEZ-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-5-methylpyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and a methyl group attached to a pyridine ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-5-methylpyridine typically involves the halogenation of 3-fluoro-5-methylpyridine. One common method is the bromination of 3-fluoro-5-methylpyridine using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-5-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-3-fluoro-5-methylpyridine has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-fluoropyridine
  • 2-Bromo-5-fluoropyridine
  • 4-Bromo-2-fluoropyridine

Uniqueness

4-Bromo-3-fluoro-5-methylpyridine is unique due to the specific positioning of the bromine, fluorine, and methyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H5BrFN

Molecular Weight

190.01 g/mol

IUPAC Name

4-bromo-3-fluoro-5-methylpyridine

InChI

InChI=1S/C6H5BrFN/c1-4-2-9-3-5(8)6(4)7/h2-3H,1H3

InChI Key

PFRNXGYMRGVDEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1Br)F

Origin of Product

United States

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